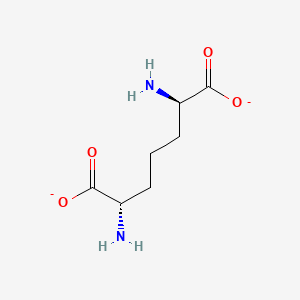
Meso-2,6-diaminopimelate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways and Enzyme Activity
Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.
Enzymatic Functions
- Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .
- Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .
Microbial Production of Amino Acids
Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .
Case Study: L-Lysine Production
- Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .
Pharmaceutical Applications
Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.
Research Insights
- Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .
Analytical Techniques
Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .
Table: Summary of Applications
Eigenschaften
Molekularformel |
C7H12N2O4-2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2R,6S)-2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+ |
InChI-Schlüssel |
GMKMEZVLHJARHF-SYDPRGILSA-L |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Isomerische SMILES |
C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















